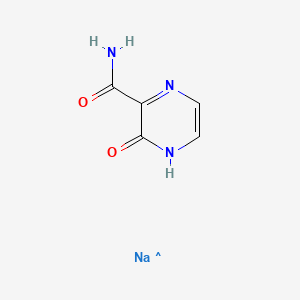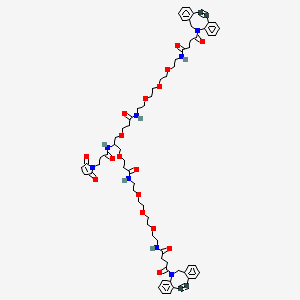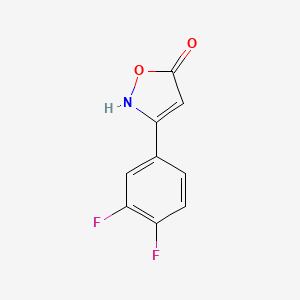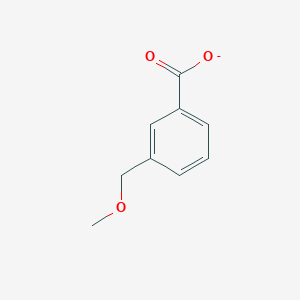![molecular formula C10H6F3NO2 B11928104 5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole](/img/structure/B11928104.png)
5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential . This particular compound features a trifluoromethyl group attached to the phenyl ring, which can significantly influence its chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. For instance, the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave conditions can yield 5-substituted isoxazoles efficiently . Another method involves the use of tert-butyl nitrite or isoamyl nitrite to facilitate the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Industrial Production Methods
Industrial production methods for isoxazoles often focus on optimizing yield and purity while minimizing costs and environmental impact. Metal-free synthetic routes are particularly attractive due to their eco-friendly nature. For example, the use of enamine-triggered [3+2]-cycloaddition reactions of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine offers a high-yielding, regiospecific, and metal-free synthetic route for the production of 3,4-disubstituted isoxazoles .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the nitro group can produce an amine derivative.
Aplicaciones Científicas De Investigación
5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in combinatorial chemistry to generate libraries of compounds for screening.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The isoxazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole: Characterized by the presence of a trifluoromethyl group, which imparts unique chemical and biological properties.
5-Hydroxy-3-[2-(methyl)phenyl]isoxazole: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
5-Hydroxy-3-[2-(chloromethyl)phenyl]isoxazole: Contains a chloromethyl group, which can participate in different substitution reactions compared to the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in this compound makes it unique among isoxazole derivatives. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C10H6F3NO2 |
|---|---|
Peso molecular |
229.15 g/mol |
Nombre IUPAC |
3-[2-(trifluoromethyl)phenyl]-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)7-4-2-1-3-6(7)8-5-9(15)16-14-8/h1-5,14H |
Clave InChI |
IIPBTMMBCNLBBK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC(=O)ON2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![heptadecan-9-yl 3-[2-[2-[2-[2-(3-heptadecan-9-yloxy-3-oxopropoxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethoxy]propanoate](/img/structure/B11928047.png)

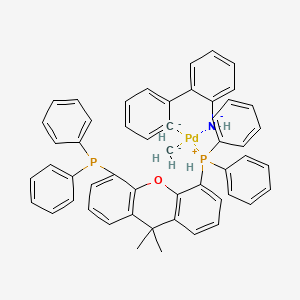

![(1R,2R,4S,5S,6R)-5-Hydroxy-3,7,9-Trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B11928075.png)
